molecular formula C12H8ClN5O3 B15076807 N'-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide

N'-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide

Cat. No.: B15076807
M. Wt: 305.67 g/mol
InChI Key: QTAJTBLYGJAJBV-OMCISZLKSA-N
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Description

N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazine ring and a benzylidene group substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyrazine ring and benzylidene group may also contribute to the compound’s ability to bind to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chloro-5-nitrobenzylidene)benzohydrazide
  • N’-(2-Chloro-5-nitrobenzylidene)-3-hydroxybenzohydrazide
  • N’-(2-Chloro-5-nitrobenzylidene)-4-methylbenzenesulfonohydrazide

Uniqueness

N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H8ClN5O3

Molecular Weight

305.67 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H8ClN5O3/c13-10-2-1-9(18(20)21)5-8(10)6-16-17-12(19)11-7-14-3-4-15-11/h1-7H,(H,17,19)/b16-6+

InChI Key

QTAJTBLYGJAJBV-OMCISZLKSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=NC=CN=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=NC=CN=C2)Cl

Origin of Product

United States

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